Ppack

Vue d'ensemble

Description

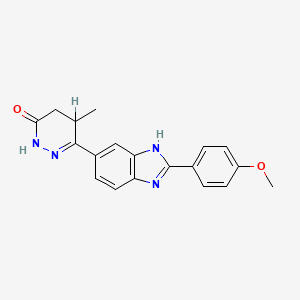

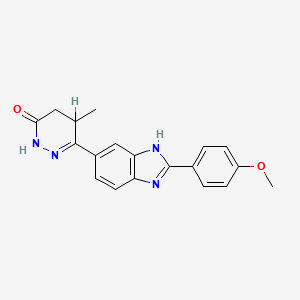

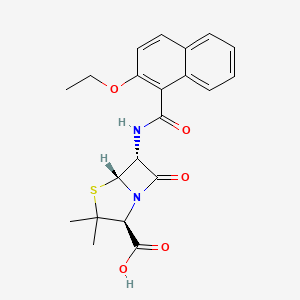

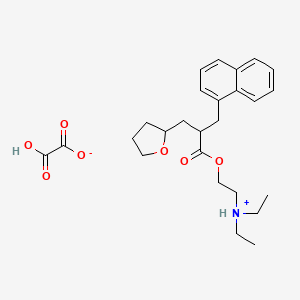

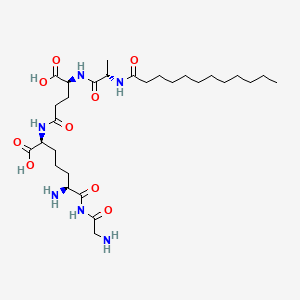

PPACK, also known as D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone, is a selective and irreversible thrombin inhibitor . It is a synthetic peptide derivative that has been used in various research studies .

Synthesis Analysis

PPACK is synthetically produced . It is a potent inhibitor of thrombin and tissue plasminogen activator (tPA), and it has been used for Western blot analyses of Factor VIIa, Factor XIa, thrombin, and tPA .

Molecular Structure Analysis

The molecular formula of PPACK is C21H31ClN6O3 . The molecular weight is 451.00 . The chemical name is (2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide .

Chemical Reactions Analysis

PPACK is a potent selective and irreversible thrombin inhibitor that inhibits human alpha thrombin . It has been used as an anticoagulant .

Physical And Chemical Properties Analysis

PPACK is a solid substance . It is soluble in acetic acid (5%) and in HCl (10 mM) .

Relevant Papers

One relevant paper titled “Inhibition of thrombin with PPACK-nanoparticles restores disrupted endothelial barriers and attenuates thrombotic risk in experimental atherosclerosis” discusses the use of PPACK-nanoparticles in restoring disrupted endothelial barriers and reducing thrombotic risk in experimental atherosclerosis . Another paper titled “In vitro and in vivo evaluation of the site-specific administration of…” discusses the intraarterial, site-specific release of PPACK and its potential benefits in reducing platelet deposition on artificial polymeric surfaces in vivo .

Applications De Recherche Scientifique

1. Public Participation in Scientific Research

Public participation in scientific research (PPSR) is increasingly recognized for enhancing public knowledge and understanding of science, as well as the efficacy and responsiveness of scientific research, practice, and policy. PPSR integrates educational outreach and participatory engagement, yet it faces challenges in developing comprehensive standards that support key principles of both traditions. A framework for integrated indicators of successful PPSR program outcomes is proposed to promote a more integrative and synergistic development and assessment process (Haywood & Besley, 2014).

2. Framework for Deliberate Design of PPSR

In conservation and natural resource management, public participation can significantly affect project design and outcomes. A review of various PPSR models highlights that project outcomes depend on the degree and quality of public participation. A framework for PPSR project design is proposed to enhance outcomes for scientific research, participants, and socio-ecological systems (Shirk et al., 2012).

3. PPSR in Gene Engineering Education

The application of research study in the teaching of Gene Engineering involves topic selection, experiment guidance, situation creation, and PPT report preparation. This approach assists in course teaching and enables students to acquire and apply knowledge in a manner akin to scientific research (Li Xiu-pin, 2015).

4. On-line Monitoring of Volatile Organic Compounds

Proton-transfer-reaction mass spectrometry (PTR–MS) allows for on-line measurements of volatile organic compounds (VOCs) at very low levels (pptv). Its applications span across various fields, including medical (breath analysis), food research, and environmental studies, highlighting the versatility of such scientific tools in monitoring and analysis (Lindinger & Jordan, 1998).

5. Sense of Place in PPSR

In natural science PPSR, the relationship between participants and the places where they explore and gather information is crucial. The development of a "sense of place" significantly influences PPSR experiences and outcomes. This concept bridges the gap in understanding the dynamics of human-environment interactions in PPSR contexts (Haywood, 2014).

Propriétés

IUPAC Name |

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31ClN6O3/c22-13-18(29)16(8-4-10-26-21(24)25)27-19(30)17-9-5-11-28(17)20(31)15(23)12-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H4,24,25,26)/t15-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWPACVJPAFGBEQ-IKGGRYGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ppack | |

CAS RN |

71142-71-7 | |

| Record name | PPACK | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71142-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PPACK | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071142717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PPACK | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N62UL02WW4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1]Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-[(dimethylamino)methyl]-8-(4-hydroxyphenyl)-](/img/structure/B1677885.png)